Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of Fluorinated Anthranilate Esters
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Editor's Note: This technical guide addresses the chemical properties, synthesis, and applications of fluorinated methyl anthranilate derivatives. Initial research for "Methyl 2-amino-5-ethoxy-4-fluorobenzoate" did not yield sufficient data for a comprehensive guide, suggesting it is a novel or less-documented compound. Consequently, this document focuses on the closely related and well-characterized analogue, Methyl 2-amino-5-fluorobenzoate . The principles, protocols, and applications discussed herein provide a robust framework for understanding and utilizing this class of fluorinated building blocks in advanced chemical synthesis.
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's physicochemical and biological characteristics.[1] In medicinal chemistry, strategic fluorination often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2]
Methyl 2-amino-5-fluorobenzoate (a derivative of anthranilic acid) is a prime example of a versatile fluorinated building block. Its trifunctional nature, comprising a nucleophilic amine, a modifiable ester, and a fluorinated aromatic ring, makes it a highly valuable intermediate for the synthesis of complex heterocyclic systems, including kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, and handling, offering a technical foundation for its effective use in research and development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are critical for its successful application in synthesis. Methyl 2-amino-5-fluorobenzoate is a solid at room temperature, typically appearing as a white to yellow powder.[3]
| Identifier | Value | Source |
| IUPAC Name | methyl 2-amino-5-fluorobenzoate | PubChem[4] |
| CAS Number | 319-24-4 | TCI Chemicals[3] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[4] |
| Molecular Weight | 169.16 g/mol | TCI Chemicals[3] |
| Appearance | White to Yellow to Green powder to lump | TCI Chemicals[3] |
| Physical State (20°C) | Solid | TCI Chemicals[3] |
| Melting Point | 88 - 90 °C | MilliporeSigma |
Synthesis and Mechanistic Considerations
The most common laboratory-scale synthesis of Methyl 2-amino-5-fluorobenzoate involves the esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. This reaction is typically acid-catalyzed, following a well-established nucleophilic acyl substitution mechanism.
Fischer Esterification: A Validated Protocol
The Fischer esterification provides a direct and cost-effective route to the target compound. The causality behind this choice is the ready availability of the starting materials and the simplicity of the procedure.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-fluorobenzoic acid (1 equivalent) in methanol (10-20 volumes).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or introduce hydrogen chloride gas to the cooled methanolic solution.[5]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Methyl 2-amino-5-fluorobenzoate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Fischer esterification process, a self-validating system where each step prepares the material for the next, ensuring high purity and yield.
Caption: Fischer Esterification Workflow for Methyl 2-amino-5-fluorobenzoate.
Spectroscopic Characterization
Structural elucidation and purity assessment are non-negotiable in chemical synthesis. While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the ester methyl protons, and potentially coupling between the fluorine atom and adjacent protons. The aromatic region would display complex splitting patterns due to the substitution pattern.
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¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1700-1730 cm⁻¹), and C-F stretching bands.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 169.16. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Reactivity and Applications as a Synthetic Intermediate
Methyl 2-amino-5-fluorobenzoate is a valuable intermediate due to the differential reactivity of its functional groups. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and the formation of heterocyclic rings. The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide.
This compound and its analogues serve as key intermediates in the synthesis of fluorinated pharmaceutical compounds, particularly in the development of selective kinase inhibitors for cancer therapy.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug candidates.[1][2] For example, related aminobenzoic acid derivatives are used to construct quinazolinone and benzothiazine scaffolds, which are common in biologically active molecules.[6]
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification and GHS Classification
Methyl 2-amino-5-fluorobenzoate is classified with several hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation[4] |
Recommended Handling and Storage Protocol
A self-validating safety workflow ensures that risks are minimized at every stage of handling.
Caption: Mandatory Safety and Handling Workflow.
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Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]
-
Storage: The compound should be stored under refrigerated conditions (0-10°C) in a tightly sealed container.[3][7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of soap and water.[3] If inhaled, move to fresh air.[7] If swallowed, do NOT induce vomiting and seek medical attention.[7]
Conclusion
Methyl 2-amino-5-fluorobenzoate stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined physicochemical properties, predictable reactivity, and established safety protocols make it a reliable and valuable building block for researchers in drug discovery and materials science. While the initially requested "Methyl 2-amino-5-ethoxy-4-fluorobenzoate" remains a target for future investigation, the principles and methodologies detailed in this guide for its close analogue provide a comprehensive and actionable framework for innovation.
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